Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(chloromethyl)-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against carbonic anhydrase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing the growth of cancer cells or preventing bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its enzyme inhibitory properties.
N-Butyl-Benzenesulfonamide: Another derivative with similar applications but different structural features.
N-(Thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.
Uniqueness
Its unique structure allows for specific interactions with enzyme active sites, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
827026-79-9 |
---|---|
Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(1-chloro-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3 |
InChI Key |
IXGIONYGEYPFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.